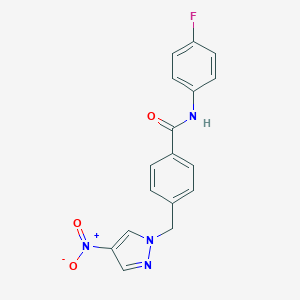
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDMB, is a synthetic compound that has been widely used in scientific research. CDMB is a pyrazole-based compound that has shown potential in various applications, including drug discovery, cancer research, and neurobiology.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide inhibits the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain neurotransmitter receptors, including the GABA receptor.
Biochemical and Physiological Effects
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide inhibits the growth of cancer cells and induces apoptosis. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its potential in drug discovery. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and has been used as a lead compound in the development of anticancer drugs. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been used in neurobiology research as it has been shown to modulate the activity of certain neurotransmitter receptors. However, one of the limitations of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its potential toxicity. Studies have shown that 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can induce cytotoxicity in certain cell lines, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the most significant areas of research is the development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide-based anticancer drugs. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and has potential as a lead compound in the development of new anticancer drugs. Another area of research is the development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide-based drugs for the treatment of neurological disorders. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has shown potential in various scientific research applications. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively used in drug discovery, cancer research, and neurobiology. The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves a multistep process, and its mechanism of action is not fully understood. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has significant biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research and development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including the development of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide-based anticancer drugs and drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves a multistep process that starts with the reaction of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to produce 2,5-dimethoxyphenylhydrazine. The final step involves the reaction of 2,5-dimethoxyphenylhydrazine with 4-chloro-1,3-dimethylpyrazole-5-carboxylic acid to form 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively used in scientific research due to its potential in various applications. One of the most significant applications of 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is in drug discovery. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and has been used as a lead compound in the development of anticancer drugs. 4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been used in neurobiology research as it has been shown to modulate the activity of certain neurotransmitter receptors.
Propiedades
Nombre del producto |
4-chloro-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H16ClN3O3 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
4-chloro-N-(2,5-dimethoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-8-12(15)13(18(2)17-8)14(19)16-10-7-9(20-3)5-6-11(10)21-4/h5-7H,1-4H3,(H,16,19) |
Clave InChI |
HHCZETMKZGMEQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)OC)OC)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)


![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

